molecular formula C13H22ClN5 B12214195 1-(1-ethyl-1H-pyrazol-5-yl)-N-[(1-isopropyl-1H-pyrazol-3-yl)methyl]methanamine

1-(1-ethyl-1H-pyrazol-5-yl)-N-[(1-isopropyl-1H-pyrazol-3-yl)methyl]methanamine

Cat. No.: B12214195
M. Wt: 283.80 g/mol
InChI Key: IWCVNIDCHMSBDC-UHFFFAOYSA-N
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Description

1-(1-ethyl-1H-pyrazol-5-yl)-N-[(1-isopropyl-1H-pyrazol-3-yl)methyl]methanamine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of two pyrazole rings, one ethyl group, and one isopropyl group, making it a unique and interesting molecule for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-ethyl-1H-pyrazol-5-yl)-N-[(1-isopropyl-1H-pyrazol-3-yl)methyl]methanamine typically involves the following steps:

    Formation of Pyrazole Rings: The pyrazole rings can be synthesized through the reaction of hydrazine with 1,3-diketones under acidic or basic conditions.

    Alkylation: The ethyl and isopropyl groups are introduced through alkylation reactions using appropriate alkyl halides.

    Coupling Reaction: The final step involves coupling the two pyrazole rings through a methanamine linker. This can be achieved using reductive amination or other suitable coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1-ethyl-1H-pyrazol-5-yl)-N-[(1-isopropyl-1H-pyrazol-3-yl)methyl]methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the pyrazole rings are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of pyrazole N-oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

1-(1-ethyl-1H-pyrazol-5-yl)-N-[(1-isopropyl-1H-pyrazol-3-yl)methyl]methanamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1-ethyl-1H-pyrazol-5-yl)-N-[(1-isopropyl-1H-pyrazol-3-yl)methyl]methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1-ethyl-1H-pyrazol-5-yl)-N-[(1-isopropyl-1H-pyrazol-3-yl)methyl]methanamine is unique due to its specific structural features, including the presence of two pyrazole rings with different alkyl groups. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C13H22ClN5

Molecular Weight

283.80 g/mol

IUPAC Name

N-[(2-ethylpyrazol-3-yl)methyl]-1-(1-propan-2-ylpyrazol-3-yl)methanamine;hydrochloride

InChI

InChI=1S/C13H21N5.ClH/c1-4-17-13(5-7-15-17)10-14-9-12-6-8-18(16-12)11(2)3;/h5-8,11,14H,4,9-10H2,1-3H3;1H

InChI Key

IWCVNIDCHMSBDC-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)CNCC2=NN(C=C2)C(C)C.Cl

Origin of Product

United States

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